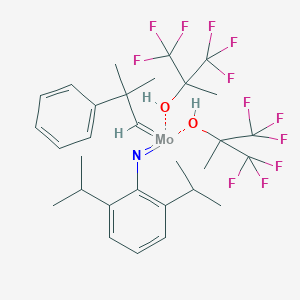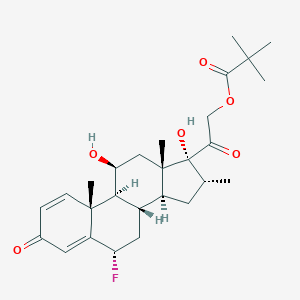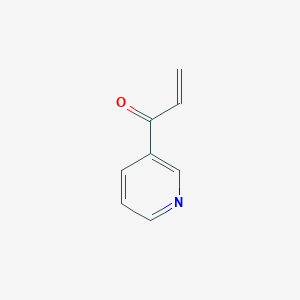
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide)
Overview
Description
This compound, also known as Schrock’s Catalyst, is a derivative of molybdenum (VI) that can metathesize many ordinary olefins, especially terminal olefins . It can also ring-open metathesis polymerize (ROMP) many norbornene or substituted norbornadiene monomers to give all cis, and often isotactic, polymers .
Molecular Structure Analysis
The molecular formula of this compound is C30H37F12MoNO2 . Unfortunately, the specific molecular structure is not provided in the available resources.Chemical Reactions Analysis
This compound is known to metathesize many ordinary olefins, especially terminal olefins . It can also ROMP many norbornene or substituted norbornadiene monomers to give all cis, and often isotactic, polymers .Physical And Chemical Properties Analysis
This compound appears as a yellow to orange powder . It is insoluble in water . The molecular weight is 767.5 g/mol . It is air sensitive and moisture sensitive, and should be stored at 2-8 °C .Scientific Research Applications
Organometallic Catalyst
This compound, also known as Schrock’s Catalyst, is an organometallic compound . Organometallic compounds are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Olefin Metathesis
Unlike Mo (C10H12) (C12H17N) (OC4H9)2, the bis (hexafluoro-t-butoxide) (MoF6) derivative will metathesize many ordinary olefins, especially terminal olefins . This makes it useful in the chemical industry for the transformation of olefins.
Ring-Opening Metathesis Polymerization (ROMP)
The compound will ROMP many norbornene or substituted norbornadiene monomers to give all cis, and often isotactic, polymers . This makes it valuable in the production of certain types of polymers.
Ring-Closing of Dienes
It is useful for the “ring-closing” of dienes . This is a valuable reaction in the synthesis of cyclic compounds, which have numerous applications in pharmaceuticals and materials science.
Coupling of Terminal Olefins
The compound is useful for the coupling of terminal olefins . This reaction is important in the synthesis of larger organic molecules from smaller olefin precursors.
Cross-Metathesis of Aliphatic Alkenes with 2-Vinyl Aromatics
It is useful for cross-metathesis of aliphatic alkenes with 2-vinyl aromatics . This reaction is a valuable tool in the synthesis of complex organic molecules.
Synthesis of Electroluminescent Polymers
It acts as a catalyst for the synthesis of blue-light-emitting electroluminescent diphenylanthracene polymer from norbornene monomer by ROMP . This has potential applications in the field of optoelectronics.
Transformation of ROMP into Controlled Atom Transfer Radical Polymerization
It acts as a catalyst for the transformation of ROMP into controlled atom transfer radical polymerization for the preparation of block copolymers . This is a significant process in the production of advanced polymer materials with tailored properties.
Mechanism of Action
Target of Action
The primary target of 2,6-Diisopropylphenylimidoneophylidene Molybdenum(VI) Bis(hexafluoro-t-butoxide), also known as Schrock’s Catalyst , is olefins, especially terminal olefins . Olefins, or alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the chemical industry as they are used in the production of a wide range of chemicals and materials.
Mode of Action
Schrock’s Catalyst is known for its ability to metathesize many ordinary olefins, especially terminal olefins . Metathesis is a chemical reaction that involves the exchange of bonds between two reacting chemical species, which results in the creation of products with similar or identical bonding affiliations . This catalyst also performs Ring-Opening Metathesis Polymerization (ROMP) on many norbornene or substituted norbornadiene monomers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the olefin metathesis pathway. In this pathway, the compound acts as a catalyst to break the double bonds of the olefins and rearrange them in a way that results in the formation of new olefins . This process can lead to the synthesis of a variety of useful compounds, including polymers, pharmaceuticals, and petrochemicals.
Pharmacokinetics
Like other organometallic compounds, its bioavailability, absorption, distribution, metabolism, and excretion (adme) would be expected to be influenced by factors such as its size, charge, lipophilicity, and the presence of the molybdenum metal center .
Result of Action
The action of Schrock’s Catalyst on olefins results in the formation of new olefins with different structures . When it performs ROMP on norbornene or substituted norbornadiene monomers, it produces all cis, and often isotactic, polymers . These polymers have a regular, repeating structure, which can give them unique physical properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals in the reaction environment can affect the efficiency and selectivity of the metathesis reaction . Additionally, the stability of the compound can be affected by factors such as temperature and pH .
Safety and Hazards
properties
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C10H12.2C4H4F6O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2(11,3(5,6)7)4(8,9)10;/h5-9H,1-4H3;1,4-8H,2-3H3;2*11H,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVDWEMQFYIDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C(F)(F)F)(C(F)(F)F)O.CC(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37F12MoNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)





